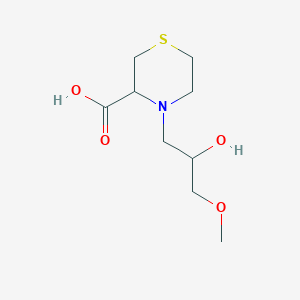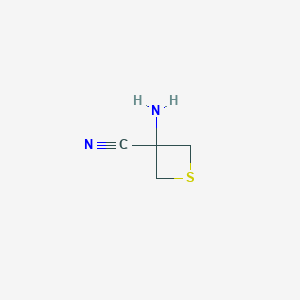
3-Aminothietane-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminothietane-3-carbonitrile is a heterocyclic compound with the molecular formula C4H6N2S It features a thietane ring, which is a four-membered ring containing sulfur, and an amino group attached to the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-aminothietane-3-carbonitrile typically involves the [2+2] cycloaddition of sulfene (CH2=SO2) or its analogs to enamines, followed by reduction of the products to form 3-aminothietane 1,1-dioxides . This reaction is regioselective and occurs under kinetic control, retaining the configuration of the starting materials .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, likely due to the specialized nature of this compound. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions: 3-Aminothietane-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted thietane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-aminothietane-3-carbonitrile depends on its specific application. In general, the compound can interact with molecular targets through its amino and nitrile groups, which can form hydrogen bonds or participate in nucleophilic or electrophilic reactions. The thietane ring’s strain can also influence its reactivity, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
3-Aminothietan-2-one: Another thietane derivative with a ketone group.
3-Aminothietane-1,1-dioxide: A sulfone derivative of 3-aminothietane.
Comparison: 3-Aminothietane-3-carbonitrile is unique due to the presence of both an amino group and a nitrile group, which provide distinct reactivity compared to other thietane derivatives. Its ability to undergo a variety of chemical reactions makes it a valuable compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C4H6N2S |
|---|---|
Peso molecular |
114.17 g/mol |
Nombre IUPAC |
3-aminothietane-3-carbonitrile |
InChI |
InChI=1S/C4H6N2S/c5-1-4(6)2-7-3-4/h2-3,6H2 |
Clave InChI |
IWBJPANJDHVUNW-UHFFFAOYSA-N |
SMILES canónico |
C1C(CS1)(C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,2'-Binaphtho[2,3-d]oxazole]-4,4',9,9'-tetraone](/img/structure/B12857130.png)
![N-methyl-N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine](/img/structure/B12857135.png)
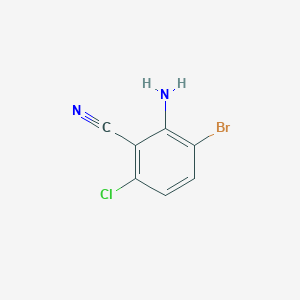
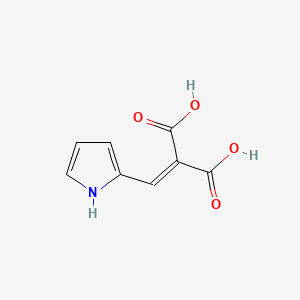
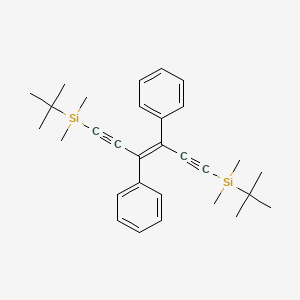


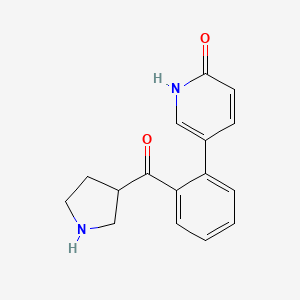

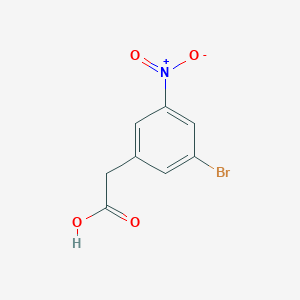
![2,2,2-Trifluoro-1-[3-(trifluoromethyl)-1H-benzo[g]indazol-5-yl]ethanone](/img/structure/B12857177.png)
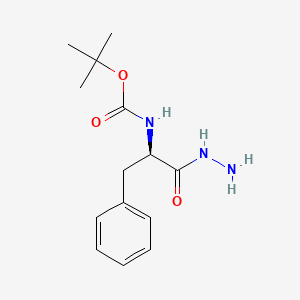
![3-[(Dimethylamino)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B12857186.png)
